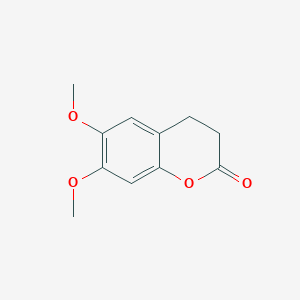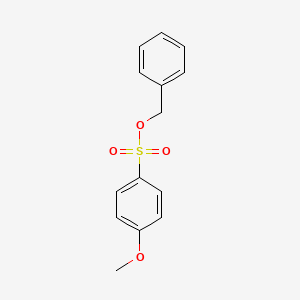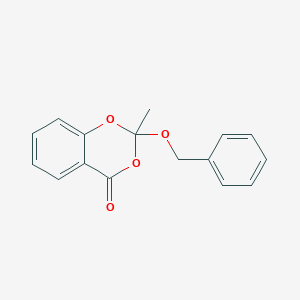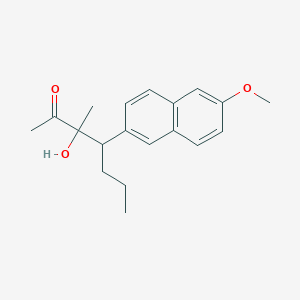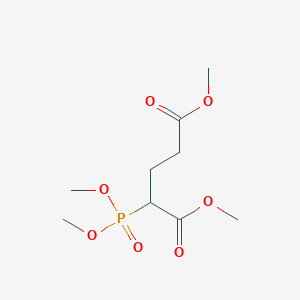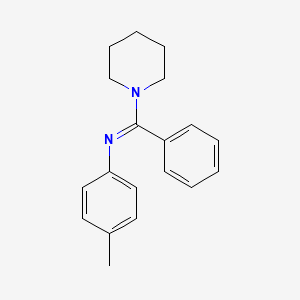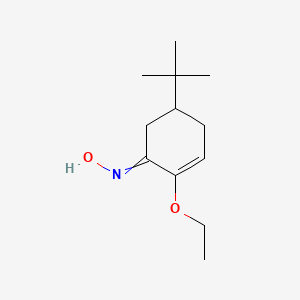![molecular formula C15H17N3O3 B14635232 N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea CAS No. 57191-22-7](/img/structure/B14635232.png)
N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a methoxypyridinyl group attached to a phenyl ring, which is further connected to a dimethylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves a multi-step process. One common method starts with the preparation of 6-methoxypyridin-2-ol, which is then reacted with 4-fluoronitrobenzene under basic conditions to form 4-(6-methoxypyridin-2-yloxy)nitrobenzene. The nitro group is subsequently reduced to an amine, followed by the reaction with dimethylcarbamoyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea may involve optimized reaction conditions to enhance yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(6-hydroxypyridin-2-yloxy)phenyl-N,N-dimethylurea.
Reduction: Formation of 4-(6-methoxypyridin-2-yloxy)aniline.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets. The methoxypyridinyl group can bind to active sites of enzymes, inhibiting their activity. The phenyl ring and dimethylurea moiety contribute to the compound’s overall binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N- {4- [ (3-cyano-4-methoxypyridin-2-yl)oxy]phenyl}acetamide: Similar structure with a cyano group instead of a dimethylurea moiety.
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl): Contains a pyrimidinyl group instead of a pyridinyl group.
Uniqueness
N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the methoxypyridinyl group enhances its binding affinity to biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
57191-22-7 |
|---|---|
Formule moléculaire |
C15H17N3O3 |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
3-[4-(6-methoxypyridin-2-yl)oxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C15H17N3O3/c1-18(2)15(19)16-11-7-9-12(10-8-11)21-14-6-4-5-13(17-14)20-3/h4-10H,1-3H3,(H,16,19) |
Clé InChI |
BHONZVWNKVFWAQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=CC(=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


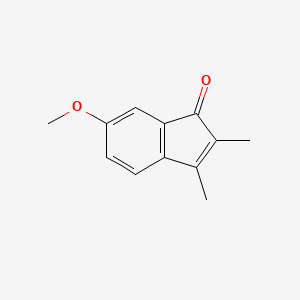
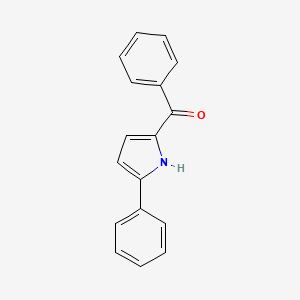
![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)


